molecular formula C10H14ClNO2 B1419454 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride CAS No. 79823-92-0

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride

Cat. No.: B1419454
CAS No.: 79823-92-0
M. Wt: 215.67 g/mol
InChI Key: UDNPPZHFWBWBEI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2-methylphenyl)methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-8-4-2-3-5-9(8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNPPZHFWBWBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672574
Record name N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79823-92-0
Record name N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Remarks
Patent CN102633623A Methylphenylacetic acid, morpholine, sulfur Methyl alcohol, NaOH, inorganic acid Reflux 8–10h, pH 8–10, 4–6h reflux post-neutralization High (>80%) Suitable for industrial scale, stable process
Literature-based Phenylacetic derivatives, ammonia Formaldehyde, reducing agents 60–80°C, 4–8h Variable Requires purification steps

Research Findings and Process Optimization

  • Reaction Stability: The process involving sulfur and morpholine demonstrates high stability, with minimal side reactions, as confirmed by spectral analysis (IR, NMR).

  • Yield Efficiency: Reflux conditions optimized at 8–10 hours with proper pH control yield the desired amino acid hydrochloride with efficiencies exceeding 85% in scaled-up reactions.

  • Cost and Raw Material Accessibility: The use of readily available phenylacetic acid derivatives and inexpensive reagents like sulfur and morpholine makes the process economically viable.

  • Environmental Considerations: Decolorization with activated carbon and solvent recovery under reduced pressure align with green chemistry principles.

Notes on Industrial Applicability

The described methods are adaptable for large-scale synthesis, emphasizing process stability, cost-effectiveness, and high yield. The key to successful industrial production lies in precise control of reaction parameters, especially pH and temperature, and efficient purification techniques.

Chemical Reactions Analysis

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the development of various pharmaceuticals and biologically active compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Synthetic Routes
Recent advancements in synthetic methodologies have highlighted efficient routes for producing this compound. For instance, it can be synthesized through a one-step reaction involving readily available precursors, which streamlines the process and reduces costs.

Synthetic Method Yield (%) Conditions
One-step synthesis85%Room temperature
Multi-step synthesis70%Reflux conditions

Biochemical Applications

Peptide Synthesis
The compound is particularly effective as a coupling agent in peptide synthesis. It enhances the yield of peptide bonds, making it a valuable reagent in the production of peptides for therapeutic applications. Its ability to facilitate reactions under mild conditions is notable.

Buffering Agent
In biological experiments, 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride acts as an organic buffer. It helps maintain pH stability during biochemical assays, which is critical for enzyme activity and other biochemical processes.

Analytical Chemistry

Chromatography and Spectroscopy
This compound is used as a standard reference material in analytical chemistry. Its distinct spectral properties make it suitable for calibration in techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Technique Application
HPLCQuantification of metabolites
MSStructural elucidation

Clinical Research

Potential Therapeutic Applications
Emerging studies suggest that derivatives of this compound may exhibit pharmacological activities, including anti-inflammatory and analgesic effects. Ongoing research aims to explore its potential as a lead compound in drug development.

Case Study: Analgesic Properties
A recent study investigated the analgesic effects of a derivative of 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride in animal models. Results indicated significant pain relief comparable to established analgesics, warranting further investigation into its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride 79823-92-0 C₁₀H₁₄ClNO₂ 215.68 2-methylbenzylamino group, acetic acid core
2-(Methylamino)-2-phenylacetic acid hydrochloride 28544-42-5 C₉H₁₂ClNO₂ 201.65 Phenyl group, methylamino substitution
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride 1955548-22-7 C₅H₁₂ClNO₂S 185.67 Methylsulfanyl-ethyl chain, acetic acid
Methyl(2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride 1391443-99-4 C₁₁H₁₆ClNO₂ 229.70 2,6-dimethylphenyl, methyl ester

Key Observations :

Steric Effects : The ortho-methyl group may hinder interactions with biological targets compared to para-substituted analogs.

Functional Groups :

  • The methyl ester in CAS 1391443-99-4 enhances lipophilicity, making it a prodrug candidate that hydrolyzes to the active carboxylic acid .
  • The methylsulfanyl group in CAS 1955548-22-7 introduces sulfur-mediated interactions (e.g., hydrogen bonding or metabolic stability) .
Pharmaceutical Relevance
  • Target Compound (79823-92-0) : Investigated as an intermediate in chiral drug synthesis, particularly for neurologically active molecules due to its rigid aromatic structure .
  • 2-(Methylamino)-2-phenylacetic acid hydrochloride (28544-42-5): Used in peptide synthesis and as a building block for non-natural amino acids .
  • Methyl(2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride (1391443-99-4): Explored in asymmetric catalysis and enantioselective drug development .
Biochemical Interactions
  • The methylsulfanyl derivative (1955548-22-7) may exhibit unique pharmacokinetics due to sulfur’s role in enzyme interactions or oxidative metabolism .

Critical Analysis of Contradictions and Limitations

  • Naming Discrepancies: references "Amino(2-methylphenyl)acetic acid hydrochloride" (CAS 15028-39-4), which is structurally distinct from the target compound (79823-92-0) and corresponds to S-phenylglycine methyl ester hydrochloride .
  • Data Gaps: Limited experimental data (e.g., solubility, melting points) in the evidence necessitates inferred conclusions based on structural analogs.

Biological Activity

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methylphenyl group that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant biological effects based on diverse research findings.

Chemical Structure

The chemical structure of 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride can be represented as follows:

C11H14ClN1O2\text{C}_{11}\text{H}_{14}\text{ClN}_{1}\text{O}_{2}

This structure indicates the presence of both an amino group and a carboxylic acid, which are essential for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of amino acids, including those similar to 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride.

Antibacterial Activity

  • Minimum Inhibitory Concentration (MIC) : The compound's antibacterial activity has been evaluated against several Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, while values for Escherichia coli were reported between 2.33 to 156.47 µM .
Bacterial StrainMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Antifungal Activity

The compound also exhibited antifungal properties, with MIC values reported against Candida albicans and Aspergillus niger. These values ranged from moderate to high, indicating potential use in treating fungal infections .

Anticancer Activity

Research into the anticancer potential of amino acid derivatives has shown promising results. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that compounds related to 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. IC50 values for these compounds ranged from approximately 18.8 µM to 29.3 µM .
Cell LineIC50 (µM)
MCF7 (Breast Cancer)18.8
HCT116 (Colon Cancer)29.3

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Studies indicate that similar compounds may inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression . The inhibition percentages for synthesized compounds have shown significant activity against COX-1 and COX-2 enzymes.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of a series of amino acid derivatives found that those with a methyl or phenyl substitution exhibited enhanced activity against both bacterial and fungal strains compared to standard antibiotics .
  • Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of related compounds on leukemia cell lines, revealing that modifications in the side chains significantly influenced their anticancer potency .

Q & A

Q. What are the standard synthetic routes for 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride, and how can reaction progress be monitored?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, a chloroacetamide derivative can react with a substituted benzaldehyde (e.g., 2-methylbenzylamine) in the presence of a weak base like K₂CO₃ in acetonitrile. The reaction is stirred at room temperature for 24 hours, with progress tracked via thin-layer chromatography (TLC). Post-reaction, the base is removed by filtration, and the solvent is evaporated under reduced pressure . Optimization may require adjusting stoichiometry or solvent polarity.

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amine, carboxylate). Single-crystal X-ray diffraction (XRD) provides definitive crystallographic data. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is essential for pharmaceutical-grade validation .

Q. What are the recommended safety protocols for handling and storing this compound?

  • Methodological Answer : Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of exposure, rinse affected areas with water and consult a physician. Avoid inhalation of dust; work in a fume hood with proper ventilation .

Advanced Research Questions

Q. How can design of experiments (DOE) optimize the synthesis of this compound under conflicting yield-purity constraints?

  • Methodological Answer : DOE techniques (e.g., factorial designs) systematically vary parameters like temperature, solvent ratio, and catalyst loading. Response surface methodology (RSM) identifies interactions between variables, resolving trade-offs between yield and purity. For example, a central composite design (CCD) can map optimal conditions for maximizing yield while maintaining ≥95% purity .

Q. What computational strategies enhance reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and reaction pathways. Coupled with cheminformatics, these methods screen substituent effects on reactivity. For instance, ICReDD’s integrated approach combines computational reaction path searches with experimental validation, reducing trial-and-error cycles by 50% .

Q. How do reactor design considerations impact scalability for this compound’s synthesis?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic reactions, minimizing byproducts. Membrane reactors enhance separation efficiency for intermediates. Computational fluid dynamics (CFD) simulations model mixing behavior, ensuring reproducibility at pilot scales .

Q. How should researchers address contradictory biological activity data in preclinical studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme-linked immunosorbent assays vs. cell viability tests). Control for batch-to-batch variability via rigorous HPLC-UV and mass spectrometry (MS) analysis. Apply multivariate statistical analysis (e.g., principal component analysis) to isolate confounding factors like impurity profiles .

Q. What advanced techniques resolve ambiguities in stereochemical assignments for this compound?

  • Methodological Answer : Chiral chromatography with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For crystalline samples, XRD with anomalous scattering definitively assigns stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride
Reactant of Route 2
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2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.